molecular formula C14H6O8S2-2 B11690255 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate

9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate

Cat. No.: B11690255
M. Wt: 366.3 g/mol
InChI Key: IJNPIHLZSZCGOC-UHFFFAOYSA-L
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Description

9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate is an organic compound with the molecular formula C14H6Na2O8S2. It is a derivative of anthraquinone, characterized by the presence of two sulfonate groups at the 1 and 8 positions. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate typically involves the sulfonation of anthraquinone. One common method is the reaction of anthraquinone with sulfuric acid, followed by oxidation to introduce the sulfonate groups. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and filtration, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional oxygen-containing groups, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its binding to specific targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonate is unique due to its specific sulfonate group positions, which influence its chemical reactivity and biological activity. The 1,8-disulfonate configuration provides distinct properties that are not observed in other positional isomers .

Properties

Molecular Formula

C14H6O8S2-2

Molecular Weight

366.3 g/mol

IUPAC Name

9,10-dioxoanthracene-1,8-disulfonate

InChI

InChI=1S/C14H8O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)/p-2

InChI Key

IJNPIHLZSZCGOC-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-]

Origin of Product

United States

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